molecular formula C19H15N5O3S B11537153 5-(4-Methoxy-3-nitro-benzylsulfanyl)-1-naphthalen-1-yl-1H-tetrazole

5-(4-Methoxy-3-nitro-benzylsulfanyl)-1-naphthalen-1-yl-1H-tetrazole

Cat. No.: B11537153
M. Wt: 393.4 g/mol
InChI Key: USGNYRHBEHSNJD-UHFFFAOYSA-N
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Description

5-{[(4-METHOXY-3-NITROPHENYL)METHYL]SULFANYL}-1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOLE is a complex organic compound that features a tetrazole ring, a naphthalene moiety, and a methoxy-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(4-METHOXY-3-NITROPHENYL)METHYL]SULFANYL}-1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOLE typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of hydrazine derivatives with nitriles under acidic or basic conditions.

    Introduction of the Naphthalene Moiety: This step involves the coupling of the tetrazole ring with a naphthalene derivative, often using palladium-catalyzed cross-coupling reactions.

    Attachment of the Methoxy-Nitrophenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group in the methoxy-nitrophenyl moiety can be reduced to an amine under hydrogenation conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy group, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-{[(4-METHOXY-3-NITROPHENYL)METHYL]SULFANYL}-1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOLE has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is studied for its potential use in organic electronics and as a building block for advanced materials.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and as a reagent in various organic transformations.

Mechanism of Action

The mechanism by which 5-{[(4-METHOXY-3-NITROPHENYL)METHYL]SULFANYL}-1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOLE exerts its effects depends on its application:

    Medicinal Chemistry: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular targets.

    Materials Science: The compound’s electronic properties, such as its ability to donate or accept electrons, make it useful in the design of organic semiconductors and other electronic materials.

Comparison with Similar Compounds

Similar Compounds

    5-{[(4-METHOXY-3-NITROPHENYL)METHYL]SULFANYL}-1H-TETRAZOLE: Lacks the naphthalene moiety, which may affect its electronic properties and reactivity.

    1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOLE: Lacks the methoxy-nitrophenyl group, which may reduce its potential as a pharmacophore.

Uniqueness

The presence of both the naphthalene moiety and the methoxy-nitrophenyl group in 5-{[(4-METHOXY-3-NITROPHENYL)METHYL]SULFANYL}-1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOLE makes it unique in terms of its electronic properties and potential applications. The combination of these functional groups allows for a diverse range of chemical reactions and interactions, making it a versatile compound in various fields of research.

Properties

Molecular Formula

C19H15N5O3S

Molecular Weight

393.4 g/mol

IUPAC Name

5-[(4-methoxy-3-nitrophenyl)methylsulfanyl]-1-naphthalen-1-yltetrazole

InChI

InChI=1S/C19H15N5O3S/c1-27-18-10-9-13(11-17(18)24(25)26)12-28-19-20-21-22-23(19)16-8-4-6-14-5-2-3-7-15(14)16/h2-11H,12H2,1H3

InChI Key

USGNYRHBEHSNJD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CSC2=NN=NN2C3=CC=CC4=CC=CC=C43)[N+](=O)[O-]

Origin of Product

United States

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